molecular formula C20H26N2O3 B12351601 methyl(1-(pent-4-en-1-yl)-1H-indole-3-carbonyl)-L-valinate

methyl(1-(pent-4-en-1-yl)-1H-indole-3-carbonyl)-L-valinate

Cat. No.: B12351601
M. Wt: 342.4 g/mol
InChI Key: RQVMOMGJHFPBNR-SFHVURJKSA-N
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Description

Methyl(1-(pent-4-en-1-yl)-1H-indole-3-carbonyl)-L-valinate is a synthetic compound that belongs to the class of synthetic cannabinoids. These compounds are designed to mimic the effects of naturally occurring cannabinoids found in cannabis. This compound is known for its high potency and ability to bind to cannabinoid receptors in the body, leading to various physiological and psychoactive effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl(1-(pent-4-en-1-yl)-1H-indole-3-carbonyl)-L-valinate involves several steps, starting with the preparation of the indole core. The indole core is typically synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone. The resulting indole is then functionalized with a pent-4-en-1-yl group at the nitrogen atom through a nucleophilic substitution reaction .

The next step involves the introduction of the carbonyl group at the 3-position of the indole ring. This is achieved through a Friedel-Crafts acylation reaction using an appropriate acyl chloride. Finally, the valinate ester is introduced through an esterification reaction with L-valine and methanol under acidic conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient and consistent production. Quality control measures are implemented at each step to ensure the purity and potency of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl(1-(pent-4-en-1-yl)-1H-indole-3-carbonyl)-L-valinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted indoles, alcohols, ketones, and carboxylic acids .

Scientific Research Applications

Methyl(1-(pent-4-en-1-yl)-1H-indole-3-carbonyl)-L-valinate has several scientific research applications:

Mechanism of Action

Methyl(1-(pent-4-en-1-yl)-1H-indole-3-carbonyl)-L-valinate exerts its effects by binding to cannabinoid receptors (CB1 and CB2) in the body. It acts as a full agonist, meaning it fully activates these receptors, leading to various physiological and psychoactive effects. The activation of CB1 receptors in the brain is responsible for the psychoactive effects, while activation of CB2 receptors in the immune system modulates immune responses .

Comparison with Similar Compounds

Methyl(1-(pent-4-en-1-yl)-1H-indole-3-carbonyl)-L-valinate is similar to other synthetic cannabinoids such as:

The uniqueness of this compound lies in its specific substitution pattern, which contributes to its distinct binding affinity and potency at cannabinoid receptors .

Properties

Molecular Formula

C20H26N2O3

Molecular Weight

342.4 g/mol

IUPAC Name

methyl (2S)-3-methyl-2-[(1-pent-4-enylindole-3-carbonyl)amino]butanoate

InChI

InChI=1S/C20H26N2O3/c1-5-6-9-12-22-13-16(15-10-7-8-11-17(15)22)19(23)21-18(14(2)3)20(24)25-4/h5,7-8,10-11,13-14,18H,1,6,9,12H2,2-4H3,(H,21,23)/t18-/m0/s1

InChI Key

RQVMOMGJHFPBNR-SFHVURJKSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)OC)NC(=O)C1=CN(C2=CC=CC=C21)CCCC=C

Canonical SMILES

CC(C)C(C(=O)OC)NC(=O)C1=CN(C2=CC=CC=C21)CCCC=C

Origin of Product

United States

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